Diethyl cinnamylphosphonate
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Overview
Description
Diethyl cinnamylphosphonate is a chemical compound with the molecular formula C13H19O3P . It has a molecular weight of 254.27 g/mol . The compound is also known by several synonyms, including diethyl trans-cinnamylphosphonate, 3-phenyl-allyl-phosphonic acid diethyl ester, and diethyl 2e-3-phenylprop-2-en-1-ylphosphonate .
Molecular Structure Analysis
The molecular structure of diethyl cinnamylphosphonate consists of a phosphonate group (P=O) attached to a cinnamyl group (a styrene-like structure) via an ethyl group . The InChI Key of the compound is AWKOMEXJXBINBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl cinnamylphosphonate is a colourless liquid . It has a boiling point of 140 °C at 0.7 hPa . The flash point of the compound is 108.9 °C .Scientific Research Applications
Reaction Studies and Synthesis : Diethyl cinnamylphosphonate-related compounds have been studied for their reactions and synthesis processes. For example, the reaction of butadienylphosphonates with oxosulfonium ylide, phosphonium ylides, and ketone enolates has been investigated (Minami et al., 1984). Additionally, the reaction of O,O'-Diethyl α-Lithiomethylphosphonate with organic dihalides has been described, demonstrating the potential of these compounds in organic synthesis (Oshima et al., 1973).
Corrosion Inhibition : α-Aminophosphonates, which are structurally related to Diethyl cinnamylphosphonate, have been found to be effective corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in metal protection (Gupta et al., 2017).
Flame Retardant Application : Piperazine-phosphonates derivatives, including compounds similar to Diethyl cinnamylphosphonate, have been studied for their application as flame retardants on cotton fabric. This suggests their potential use in enhancing fire safety of textiles (Nguyen et al., 2014).
Anticancer Activity : Some organophosphonates, including Diethyl cinnamylphosphonate-like compounds, have shown promising anticancer activities. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate has demonstrated significant anti-leukemic activity (Mohammadi et al., 2019).
Antioxidative Activity : Certain organophosphorous compounds, including those structurally related to Diethyl cinnamylphosphonate, have been studied for their antioxidative activity, indicating potential therapeutic applications (Bonarska et al., 2002).
Safety and Hazards
Diethyl cinnamylphosphonate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
[(E)-3-diethoxyphosphorylprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOMEXJXBINBQ-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cinnamylphosphonate | |
CAS RN |
58922-31-9 |
Source
|
Record name | NSC125942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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